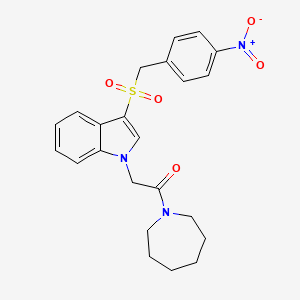

2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one (hereafter referred to as BCPNMTI) is a heterocyclic compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. BCPNMTI has been found to be a versatile and effective reagent in a variety of chemical reactions, due to its stability and high reactivity. In addition, BCPNMTI has been shown to have potential applications in the field of medicine, due to its ability to interact with certain enzymes and proteins.

Scientific Research Applications

Substitution Reactions of Benzo[b]thiophen Derivatives

- Research on bromination and nitration of benzo[b]thiophen derivatives shows that substituting different groups onto the benzothiophen ring can significantly alter the product distribution, indicating that the presence of specific substituents such as bromo, chloro, or nitro groups can influence reaction pathways and outcomes. This insight could be relevant when considering reactions involving "2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one" for the development of novel compounds or materials (Cooper, Ewing, Scrowston, & Westwood, 1970).

Bioevaluation of Carbamate Derivatives

- A study on the synthesis and bioevaluation of various carbamate derivatives against root-knot nematode demonstrates the potential of structurally diverse compounds for agricultural applications. The methodology and results from this study could inform research on the pesticidal or nematicidal potential of "this compound" (Kumari, Singh, & Walia, 2014).

Electrophilic Substitution Reactions of Polyfluoro-compounds

- Investigation into the electrophilic substitution reactions of pentafluorobiphenyl, involving bromination, nitration, and methylation, reveals the reactivity of polyfluorinated compounds under various conditions. Understanding these reactions can provide insights into how complex fluorinated or halogenated molecules, similar in complexity to "this compound", might behave in synthetic contexts (Brown, Chaudhry, & Stephens, 1969).

Di- and Triindolylmethanes: Molecular Structures and Spectroscopic Characterization

- Research on the synthesis and characterization of di- and triindolylmethanes, including compounds with bromophenyl groups, provides valuable information on the molecular structures and potential binding or interaction capabilities of indole-based compounds. This could be relevant for understanding the structural and functional properties of "this compound" (Mason, Barnard, Segla, Xie, & Kirschbaum, 2003).

properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrClN2O3/c1-12-8-19-16(21(26)9-12)11-18(13-2-4-14(22)5-3-13)24(19)15-6-7-17(23)20(10-15)25(27)28/h2-7,10-12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVERSTLFIWWDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)

![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)